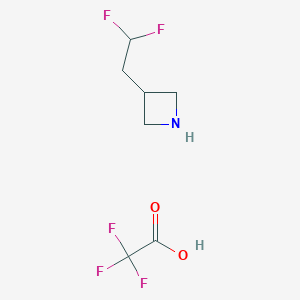

![molecular formula C14H10F2N2OS2 B2783259 2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326874-67-2](/img/structure/B2783259.png)

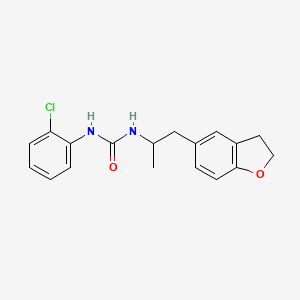

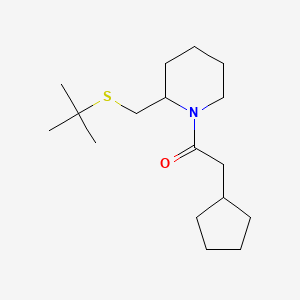

2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H10F2N2OS2 and its molecular weight is 324.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, specifically designed as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), have shown significant inhibitory activities. The most potent dual inhibitor of human TS and human DHFR known to date was synthesized, illustrating the compound's relevance in developing therapeutics targeting cancer and other diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).

Chemical Properties and Biological Potential

Another research focused on the synthesis and comparison of the properties of various substituted thieno[3,4-d]pyrimidin-4-ones. It highlighted the chemical properties and biological potential of these compounds, drawing attention to the influence of the sulfur atom's position on electronic spectra and potential changes in biological activities (Zadorozhny et al., 2010).

Sulfur Inversion Promotion

Research on thioethers containing CH2R and 2-pyridyl or 2-pyrimidinyl groups revealed that a congested Ru(dps)2 or Ru(dprs)2 core promotes sulfur inversion. This study provides insights into the structural behavior of these compounds, which could be relevant in designing metal-organic frameworks and catalysts (Tresoldi et al., 2002).

Fluorescence in Solid State

The synthesis and study of new fluorescent compounds, including 2-substituted indeno[1,2-d]pyrimidin-5-ones, demonstrated fluorescence in the solid state. Such materials have potential applications in optoelectronics and as fluorescent markers in biological research (Hagimori et al., 2016).

Polyamide-Imides with Trifluoromethyl Groups

A study on the preparation and properties of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages revealed materials with outstanding solubility, thermal stability, and low refractive indexes. These materials are of interest for applications in advanced polymers and coatings, where these properties are crucial (Shockravi et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It is known that the compound exhibits significant antimycobacterial activity . This suggests that it may interact with key proteins or enzymes within the Mycobacteria, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Given its antimycobacterial activity, it likely interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Its antimycobacterial activity suggests that it is able to reach the site of infection and exert its effects

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes it a potential candidate for the development of new antitubercular agents .

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS2/c1-18-13(19)12-11(4-5-20-12)17-14(18)21-7-8-6-9(15)2-3-10(8)16/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZWNENXUWRJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)

![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)

![8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2783181.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)

![5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2783193.png)

![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)